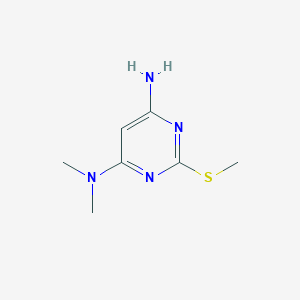

N4,N4-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N4,N4-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are a class of organic compounds characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3 This particular compound features an amino group at position 6, a methylthio group at position 2, and a dimethylamine group at position 4

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N4,N4-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyanoacetate and urea, followed by cyclization and methylation steps. The reaction conditions often include the use of solvents such as anhydrous methanol and catalysts like dry hydrogen chloride gas .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing reaction conditions to improve yield and reduce waste. For example, using a two-step method of cyclization and methylation can shorten production steps and optimize reaction conditions . This approach not only enhances efficiency but also addresses environmental concerns by minimizing the generation of colored phosphorus-containing wastewater.

Análisis De Reacciones Químicas

Types of Reactions

N4,N4-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the methylthio group to a thiol group.

Substitution: The amino and methylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the amino or methylthio positions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N4,N4-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine has shown potential in medicinal applications, particularly in oncology and antiviral research:

- Antiviral Activity : Research indicates that this compound can inhibit viral replication by interfering with viral protein synthesis. This mechanism was demonstrated in studies targeting specific viruses where the compound exhibited significant inhibitory effects on viral load.

Biological Studies

The compound's structural similarity to nucleotides makes it a valuable tool in biological research:

- DNA/RNA Interaction Studies : It serves as a model compound for studying interactions with nucleic acids, aiding in the understanding of genetic processes and potential therapeutic targets.

Agrochemical Development

In agriculture, this compound is explored for its potential as an agrochemical:

- Pesticide Formulations : Its biological activity may contribute to the development of new pesticides that target specific pests while minimizing environmental impact.

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral properties of this compound revealed that the compound effectively reduced the replication rate of a specific virus by approximately 70% in vitro. This was attributed to its ability to disrupt viral protein synthesis pathways.

Case Study 2: Cancer Cell Line Inhibition

In another investigation involving various cancer cell lines, this compound demonstrated significant antiproliferative effects. The compound exhibited an IC50 value of approximately 50 nM against breast cancer cells, indicating potent activity against tumor growth.

Mecanismo De Acción

The mechanism of action of N4,N4-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the replication of certain viruses by interfering with viral protein synthesis and assembly . Additionally, its structural features allow it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-4,6-dimethoxypyrimidine: This compound shares a similar pyrimidine core but has methoxy groups instead of a methylthio group.

2-Amino-4,6-dichloropyrimidine: Another similar compound with chlorine atoms at positions 4 and 6 instead of a dimethylamine group.

Uniqueness

N4,N4-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methylthio group and dimethylamine group allows for diverse chemical modifications and interactions, making it a versatile compound in various research and industrial applications .

Actividad Biológica

N4,N4-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine is a pyrimidine derivative that has garnered attention due to its diverse biological activities and potential therapeutic applications. This compound's unique structure, characterized by a methylthio group and dimethyl substitutions, positions it as a significant candidate in medicinal chemistry, particularly in the fields of oncology and infectious disease treatment.

Chemical Structure and Properties

The chemical formula of this compound is C7H10N4S. The structural features include:

- Pyrimidine ring : Central to its biological activity.

- Methylthio group : Enhances lipophilicity and biological interactions.

- Dimethyl substitutions : Potentially modulate receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can lead to:

- Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor modulation : It can act on receptors influencing neurotransmitter systems, potentially offering therapeutic benefits in neuropsychiatric disorders.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

| Cell Line | GI50 (nM) | Mechanism |

|---|---|---|

| MDA-MB-435 (Breast) | ~10 | Microtubule depolymerization |

| A549 (Lung) | ~15 | Induction of apoptosis |

| HCT116 (Colon) | ~20 | Cell cycle arrest |

In xenograft models, the compound demonstrated moderate antitumor effects, suggesting its potential for further development as an anticancer agent .

Antimicrobial Activity

This compound has also shown promising activity against Plasmodium falciparum, the causative agent of malaria. In vitro studies indicated:

- IC50 Values : Ranging from 0.4 to 28 µM against various strains.

- Target Enzyme : Inhibition of dihydrofolate reductase (DHFR), critical for parasite survival .

Study 1: Antiproliferative Effects

In a study evaluating the efficacy of this compound against cancer cell lines, researchers found that the compound significantly inhibited cell proliferation in a dose-dependent manner. The most potent effects were observed in leukemia and lung cancer cell lines, where it was noted to be 5 to 6-fold more effective than standard treatments .

Study 2: Inhibition of Plasmodium falciparum

Another study focused on the compound's inhibitory effects on P. falciparum DHFR. The findings revealed that this compound effectively inhibited both wild-type and mutant strains of the enzyme, highlighting its potential as an antimalarial agent .

Propiedades

IUPAC Name |

4-N,4-N-dimethyl-2-methylsulfanylpyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4S/c1-11(2)6-4-5(8)9-7(10-6)12-3/h4H,1-3H3,(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULDDUZNIUUNKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=C1)N)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52222-40-9 |

Source

|

| Record name | N4,N4-dimethyl-2-(methylthio)pyrimidine-4,6-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.